molecular formula C22H28N4O2 B2582234 N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(p-tolyl)oxalamide CAS No. 1049508-26-0

N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(p-tolyl)oxalamide

Cat. No.: B2582234
CAS No.: 1049508-26-0
M. Wt: 380.492
InChI Key: SREGNIKNFQHVNQ-UHFFFAOYSA-N
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Description

N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(p-tolyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a propyl chain, as well as a tolyl group attached to the oxalamide moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(p-tolyl)oxalamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-phenylpiperazine with a suitable alkylating agent, such as 1-bromopropane, to form 1-(3-bromopropyl)-4-phenylpiperazine.

    Coupling with Tolyl Oxalamide: The intermediate is then reacted with p-tolyl oxalamide in the presence of a base, such as potassium carbonate, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(p-tolyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(p-tolyl)oxalamide is unique due to its specific combination of a piperazine ring, phenyl group, and oxalamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-(4-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-18-8-10-19(11-9-18)24-22(28)21(27)23-12-5-13-25-14-16-26(17-15-25)20-6-3-2-4-7-20/h2-4,6-11H,5,12-17H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREGNIKNFQHVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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